An In-depth Technical Guide to the Structural Properties and Characterization of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Structural Properties and Characterization of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids represent a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the structural properties and characterization of a specific derivative, 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. The strategic placement of a bulky tert-butyl group and a methyl group on the pyrazole ring is anticipated to influence its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in medicinal chemistry and drug discovery.[3][4] This document provides a comprehensive overview of the synthetic approaches and detailed analytical techniques for the thorough characterization of this molecule.
Synthesis and Purification
The synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, a plausible synthetic route begins with the Claisen condensation of pinacolone and diethyl oxalate, followed by methylation and subsequent cyclization with hydrazine hydrate. The final step would be the hydrolysis of the resulting ester to yield the carboxylic acid.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key signals confirming the presence of the tert-butyl, methyl, and pyrazole ring protons. The tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm. The methyl group attached to the pyrazole ring will also be a singlet, likely in the range of 2.2-2.5 ppm.[5] The pyrazole NH proton will exhibit a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The carboxylic acid proton will also present as a broad singlet at a very downfield region, often above 12 ppm.[5]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The quaternary carbon of the tert-butyl group is expected around 32 ppm, with the methyl carbons of this group appearing around 30 ppm.[6] The methyl group on the pyrazole ring will have a signal in the range of 10-15 ppm. The pyrazole ring carbons will resonate in the aromatic region, with the carboxylic acid carbonyl carbon appearing significantly downfield, typically above 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present. A very broad O-H stretching band for the carboxylic acid will dominate the region from 2500 to 3300 cm⁻¹.[7][8] The C=O stretching vibration of the carboxylic acid will be observed as a strong, sharp peak around 1700-1725 cm⁻¹.[7][8] C-H stretching vibrations from the tert-butyl and methyl groups will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500 - 3300 | Very Broad |
| Carboxylic Acid C=O | 1700 - 1725 | Strong, Sharp |
| Alkyl C-H | 2850 - 2960 | Medium to Strong |
| Pyrazole Ring C=N, C=C | 1400 - 1600 | Medium to Weak |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂O₂ = 182.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation patterns may include the loss of the carboxylic acid group and fragmentation of the tert-butyl group.
Crystallographic Analysis
Experimental Protocols
General Synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
-
Esterification: React the appropriate β-ketoester with a methylating agent in the presence of a base to introduce the methyl group at the 4-position of the pyrazole precursor.
-
Cyclization: Reflux the methylated β-ketoester with hydrazine hydrate in ethanol to form the pyrazole ring.
-
Hydrolysis: Hydrolyze the resulting ethyl ester with an aqueous solution of sodium hydroxide.
-
Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Filter the crude product and recrystallize from a suitable solvent.
Caption: Workflow for the structural characterization of the target compound.
Spectroscopic Analysis
-
NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
MS: Analyze the sample using an EI-MS or ESI-MS instrument to determine the molecular weight and fragmentation pattern.
Conclusion
The structural characterization of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid relies on a synergistic application of synthetic chemistry and modern analytical techniques. The insights gained from NMR, IR, and mass spectrometry, potentially complemented by X-ray crystallography, provide a comprehensive understanding of its molecular architecture. This detailed structural information is paramount for its potential development in pharmaceutical and agrochemical applications.[3]
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